(6-(Isopropylsulfonyl)pyridin-3-yl)boronic acid
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Overview
Description
(6-(Isopropylsulfonyl)pyridin-3-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an isopropylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange of a halopyridine followed by borylation.
Palladium-Catalyzed Cross-Coupling: Another approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production methods for (6-(Isopropylsulfonyl)pyridin-3-yl)boronic acid typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or vinyl-aryl compounds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are commonly used.
Bases: Bases like potassium carbonate or sodium hydroxide are often employed.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the development of advanced materials and polymers.
Mechanism of Action
Mechanism:
Suzuki-Miyaura Coupling: The mechanism involves the oxidative addition of the aryl or vinyl halide to the palladium catalyst, followed by transmetalation with the boronic acid, and reductive elimination to form the coupled product.
Molecular Targets and Pathways:
Palladium Catalysts: The palladium catalyst is the primary molecular target, facilitating the cross-coupling reaction through its various oxidation states.
Comparison with Similar Compounds
3-Pyridinylboronic Acid: Similar structure but lacks the isopropylsulfonyl group.
4-Pyridinylboronic Acid: Another similar compound with the boronic acid group at the 4-position.
Uniqueness:
Isopropylsulfonyl Group: The presence of the isopropylsulfonyl group in (6-(Isopropylsulfonyl)pyridin-3-yl)boronic acid provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C8H12BNO4S |
---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
(6-propan-2-ylsulfonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO4S/c1-6(2)15(13,14)8-4-3-7(5-10-8)9(11)12/h3-6,11-12H,1-2H3 |
InChI Key |
XYFSOIHMLOHSKJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)S(=O)(=O)C(C)C)(O)O |
Origin of Product |
United States |
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